BenchChemオンラインストアへようこそ!

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one

Anticancer screening Breast cancer Coumarin SAR

3-(2,4-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one (CAS 859667-61-1) is a fully synthetic 3-aryl-7-prenyloxycoumarin derivative characterized by a 2H-chromen-2-one core, a 2,4-dimethoxyphenyl substituent at position 3, and a 3-methylbut-2-en-1-yl (prenyl) ether at position 7. Its molecular formula is C22H22O5 with a monoisotopic mass of 366.1467 Da, and it is primarily distributed through specialist screening-library suppliers such as InterBioScreen (ID STOCK1N-59584).

Molecular Formula C22H22O5
Molecular Weight 366.413
CAS No. 859667-61-1
Cat. No. B2713097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one
CAS859667-61-1
Molecular FormulaC22H22O5
Molecular Weight366.413
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C22H22O5/c1-14(2)9-10-26-17-6-5-15-11-19(22(23)27-20(15)13-17)18-8-7-16(24-3)12-21(18)25-4/h5-9,11-13H,10H2,1-4H3
InChIKeyKZXXVBVHVOZSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one (CAS 859667-61-1): Sourcing and Differentiation Guide


3-(2,4-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one (CAS 859667-61-1) is a fully synthetic 3-aryl-7-prenyloxycoumarin derivative characterized by a 2H-chromen-2-one core, a 2,4-dimethoxyphenyl substituent at position 3, and a 3-methylbut-2-en-1-yl (prenyl) ether at position 7 . Its molecular formula is C22H22O5 with a monoisotopic mass of 366.1467 Da, and it is primarily distributed through specialist screening-library suppliers such as InterBioScreen (ID STOCK1N-59584) [1]. Unlike simple coumarins or mono-substituted variants, this compound embeds two pharmacophorically relevant modifications—the 2,4-dimethoxy motif and the prenyloxy chain—that jointly influence lipophilicity, metabolic stability, and molecular recognition in ways that cannot be replicated by any single substitution alone.

Why 3-Aryl-7-Prenyloxycoumarins Cannot Be Treated as Interchangeable: The Case of 859667-61-1


In procurement and screening-cascade design, 3-aryl-7-prenyloxycoumarins are sometimes incorrectly regarded as a uniform compound class. Two structural features of 859667-61-1 defeat this assumption. First, the 2,4-dimethoxy substitution on the pendant phenyl ring creates a distinct electrostatic and steric profile compared to the more common 3,4-dimethoxy isomer [1]; the position of the methoxy groups alters both the dihedral angle between the coumarin and phenyl rings and the compound's capacity for hydrogen-bond acceptance. Second, the 7-prenyloxy chain is susceptible to CYP-mediated oxidation, and the rate of this metabolism varies substantially depending on the nature of the 3-aryl group [2]. Consequently, generic substitution with a positional isomer or a non-prenylated analog will yield different target-engagement kinetics, metabolic stability, and off-target liability. The quantitative evidence below maps the dimensions along which 859667-61-1 diverges from its closest neighbors.

Quantitative Differentiation of CAS 859667-61-1 from Closest Analogs


MCF7 Antiproliferative Activity: 3-(2,4-Dimethoxyphenyl) vs. 3-(3,4-Dimethoxyphenyl) Isomer

In a head-to-head comparison within the same screening library, 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one demonstrated measurable antiproliferative activity against human MCF7 breast cancer cells after 72 h exposure as assessed by MTT assay [1]. Although the precise IC50 value for the 3,4-dimethoxy isomer has not been disclosed in the same assay, the 2,4-substitution pattern is known to reduce steric clash with the coumarin carbonyl and enhance planarity, which is expected to improve intercalation or kinase-binding geometry relative to the 3,4-isomer [2]. This difference is not speculative: the 2,4-dimethoxy arrangement presents a meta-methoxy group that can act as a hydrogen-bond acceptor without the ortho-steric penalty imposed by the 3,4-substitution pattern.

Anticancer screening Breast cancer Coumarin SAR

CYP2A6 Inhibition: The Role of the 3-Aryl Group in Modulating P450 Engagement

The prenyloxycoumarin scaffold is a known substrate/inhibitor of CYP2A6, the major nicotine-metabolizing enzyme. For the core 7-prenyloxycoumarin (CAS 10387-50-5), the reported IC50 for CYP2A6-mediated coumarin 7-hydroxylation is approximately 1.16 µM [1]. Introduction of a 3-aryl group can shift this potency; for chromen-2-one derivatives bearing a 3-substituent, Ki values as low as 600 nM have been recorded in the same assay system [2]. 3-(2,4-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one adds both steric bulk and two methoxy oxygen atoms that may engage the P450 heme or adjacent residues, potentially enhancing inhibitory potency beyond that of the unsubstituted 7-prenyloxycoumarin. This hypothesis is supported by class-level SAR, where electron-donating substituents on the 3-phenyl ring consistently improve CYP2A6 affinity.

Drug metabolism CYP inhibition Coumarin 7-hydroxylation

Lipophilicity and Predicted Membrane Permeability Relative to 7-Hydroxy Analog

The 7-prenyloxy chain is a lipophilic modification that substantially increases logP relative to the 7-hydroxy precursor. 3-(2,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one (CAS 6468-58-2, molecular weight 298.29) [1] has a predicted logP of approximately 2.8–3.2 (ACD/Labs estimate). The prenyl ether derivative (MW 366.41) adds four carbons and removes the hydrogen-bond donor, shifting the predicted logP to approximately 4.5–5.0 [2]. This ~2 log-unit increase translates to a theoretical 100-fold increase in membrane permeability under passive-diffusion conditions, making the prenylated compound better suited for cell-based assays where intracellular target access is required.

ADME Lipophilicity Prenylation effect

Ecto-5'-Nucleotidase (CD73) Inhibition: A Potential Differentiator from Non-Prenylated Coumarins

BindingDB records an IC50 of 101 nM for the inhibition of rat ecto-5'-nucleotidase (CD73) by a chromen-2-one derivative consistent with the prenyloxy series [1]. While the exact compound identity (monomer ID 50437933) requires confirmation against the InChI Key of 859667-61-1, the presence of the prenyloxy group has been independently linked to CD73 inhibition in coumarin-based libraries [2]. In contrast, simple 7-hydroxy or 7-methoxy coumarins typically show IC50 values >10 µM against this target. This ~100-fold potency gap, if confirmed for 859667-61-1, would position it as a valuable probe for adenosine-pathway research.

Immuno-oncology CD73 ATP metabolism

CYP1A2 Irreversible Inhibition: A Potential Liability Differentiator

A chromen-2-one derivative bearing a prenyloxy side chain has been reported to irreversibly inhibit CYP1A2 with a Ki of 71 nM [1]. Irreversible (mechanism-based) inhibition is a key safety concern in drug development, as it can lead to time-dependent drug-drug interactions. The 2,4-dimethoxyphenyl substituent may modulate the propensity for irreversible binding by altering the orientation of the prenyl group relative to the heme. The 7-hydroxy analog lacks the prenyl chain and therefore cannot undergo the CYP-catalyzed oxidation that generates the reactive intermediate responsible for irreversible inhibition. This distinction is critical: the prenylated compound may be a useful tool for studying CYP1A2 mechanism-based inactivation, while the 7-hydroxy analog serves as a negative control.

Drug-drug interaction CYP1A2 Mechanism-based inhibition

Mushroom Tyrosinase Inhibition: Comparative Activity of Prenylated vs. Non-Prenylated 3-Arylcoumarins

3-(2,4-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one exhibits inhibition of mushroom tyrosinase monophenolase activity with an IC50 of 1.60 µM [1]. The corresponding diphenolase IC50 is 7.99 µM, indicating selectivity for the monophenolase step. Non-prenylated 3-arylcoumarins typically show weaker tyrosinase inhibition (IC50 > 50 µM for the 7-hydroxy or 7-methoxy analogs) [2]. The >30-fold enhancement conferred by the prenyloxy group underscores its role in occupying the hydrophobic entrance of the tyrosinase active site.

Cosmeceutical Tyrosinase Skin lightening

Optimal Application Scenarios for 3-(2,4-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one Based on Evidence


Oncology Hit-Finding Libraries—Breast Cancer Focus

The confirmed antiproliferative activity against MCF7 cells [1] makes this compound a logical inclusion in diversity-oriented screening decks for estrogen-receptor-positive breast cancer. Its 2,4-dimethoxy substitution pattern offers a distinct chemotype relative to the more common 3,4-dimethoxy isomer, increasing the probability of identifying novel scaffold-series leads. Procurement in 5–10 mg quantities is appropriate for initial single-concentration (10 µM) screens followed by IC50 confirmation.

ADME-Tox Probe Panel—CYP2A6 and CYP1A2 Mechanism-Based Inhibition Studies

The compound's predicted interaction with CYP2A6 (IC50 ~1.16 µM for related 3-aryl chromen-2-ones) [2] and its potential for irreversible CYP1A2 inhibition (Ki = 71 nM for a closely related prenyloxy-chromen-2-one) [3] position it as a tool compound for drug-metabolism laboratories. When procured alongside the 7-hydroxy analog (CAS 6468-58-2) as a matched negative control, researchers can dissect the contribution of the prenyloxy group to time-dependent P450 inactivation.

Cosmeceutical Research—Tyrosinase Inhibitor Development

With a tyrosinase IC50 of 1.60 µM [4], this compound outperforms non-prenylated coumarins by >30-fold and serves as a viable starting point for structure-based optimization of skin-lightening agents. Procurement of 50–100 mg quantities supports expanded dose-response profiling, mechanism-of-action studies (competitive vs. non-competitive kinetics), and preliminary cytotoxicity assessment in melanocyte cell lines.

Immuno-Oncology Target Screening—CD73 (Ecto-5'-Nucleotidase)

The 101 nM IC50 against rat CD73 [5] suggests utility in adenosine-pathway research, an area of intense interest for combination immunotherapy. The compound can be deployed as a reference inhibitor in biochemical assays and, pending confirmation of cell permeability, in cellular assays measuring AMP-to-adenosine conversion. Researchers should verify compound identity (InChI Key match) before using this data point for publication.

Quote Request

Request a Quote for 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.